molecular formula C12H20O2 B3050671 Methyl 10-undecynoate CAS No. 2777-66-4

Methyl 10-undecynoate

Cat. No. B3050671
CAS RN: 2777-66-4
M. Wt: 196.29 g/mol
InChI Key: TXFNJLOAXFOJGK-UHFFFAOYSA-N
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Description

Methyl 10-undecenoate is an unsaturated fatty acid ester . It is used as a chain stopper in the polymerization of long-chain aliphatic α,ω-diene through acyclic diene metathesis (ADMET), which helps in tuning the molecular weight of the resulting polyester in a range varying from 10 to 45 kDa .


Synthesis Analysis

Aliphatic diols containing monoester, diester, ester-amide, monoamide, and diamide linkages were synthesized from methyl 10-undecenoate through transesterification, amidation, and thiol–ene reactions .


Molecular Structure Analysis

The molecular formula of Methyl 10-undecynoate is C12H20O2. It has an average mass of 196.286 Da and a monoisotopic mass of 196.146332 Da .


Chemical Reactions Analysis

This compound is involved in the polymerization of long-chain aliphatic α,ω-diene through acyclic diene metathesis (ADMET) . It also participates in the cross-metathesis with dimethyl maleate, yielding an α,ω-difunctional product .


Physical And Chemical Properties Analysis

This compound has a density of 0.9±0.1 g/cm3, a boiling point of 251.9±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C. It has an enthalpy of vaporization of 48.9±3.0 kJ/mol and a flash point of 98.4±20.0 °C .

Scientific Research Applications

1. Synthesis of Novel Compounds

Methyl 10-undecynoate has been utilized in the synthesis of various novel compounds. For instance, the compound played a role in the creation of cyclic-ketone derivatives, leading to compounds with antimicrobial properties (Rauf & Jahan, 2005). Additionally, it was involved in the preparation of 3,5-disubstituted-dihydroisoxazoles, isoxazoles, triazole, and tetrazolo-triazole, which were synthesized under mild conditions and yielded desired products efficiently (Sharma & Rauf, 2009).

2. Development of Polyurethane Networks

This compound was instrumental in developing biobased aromatic triols for polyurethane networks. The process involved the catalyzed cyclotrimerization of alkyne fatty acid methyl esters followed by the reduction of ester groups to form primary hydroxyl groups. This led to the creation of segmented polyurethanes with varying hard-segment contents, showcasing partial crystallinity and phase separation in some samples (Lligadas et al., 2007).

3. Improving Antifungal Activity

Research demonstrated the improvement of antifungal activity of 10-undecyn-1-ol through complexation with cyclodextrin derivatives. This compound was significant in this study as it enhanced the aqueous solubility and bioavailability of 10-undecyn-1-ol, leading to improved antifungal effects against Rosellinia necatrix, a phytopathogenic fungus (Neoh et al., 2008).

4. Synthesis of Long-Spaced Aliphatic Polyesters

This compound was utilized in synthesizing long-spaced aliphatic polyesters through acyclic diene metathesis copolymerization. The resulting polyesters exhibited a random distribution of ester groups in the polyethylene main chain, providing insights into the melting points and steric demand of polar ester groups in polyester chains (Ortmann & Mecking, 2013).

5. Formation of Organic Monolayers on Surfaces

This compound was critical in forming alkyl monolayers on silicon carbide and silicon-rich silicon nitride surfaces. This process used UV irradiation in the presence of alkenes and led to stable coatings with potential applications in surface modifications and lithographic techniques (Rosso et al., 2009).

Mechanism of Action

Target of Action

Methyl 10-undecynoate is a synthetic compound that is primarily used in the polymerization of long-chain aliphatic α,ω-diene through acyclic diene metathesis (ADMET) . It acts as a chain stopper, helping to control the molecular weight of the resulting polyester .

Mode of Action

The compound interacts with its targets by participating in the ADMET process. This process involves the breaking and reforming of carbon-carbon double bonds, which allows for the precise control of polymer architecture . This compound, being an unsaturated fatty acid ester, can be used as a substrate in various reactions .

Biochemical Pathways

The specific biochemical pathways affected by this compound are related to polymer synthesis. The compound is involved in the ADMET process, which is a type of olefin metathesis used to form polymers . The downstream effects include the formation of polymers with controlled molecular weight .

Pharmacokinetics

Its physical properties such as its boiling point (245 °c) and density (0882 g/mL at 25 °C) have been reported .

Result of Action

The primary result of this compound’s action is the formation of polymers with a controlled molecular weight . This is achieved through its role as a chain stopper in the ADMET process . The compound can also be used to modify commercial silicone monomer, 1,3,5,7-tetramethylcyclotetrasiloxane, for the preparation of silicone hollow nano/microstructures in water .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the ADMET process is typically carried out under specific conditions of temperature and pressure to ensure optimal polymerization . Additionally, the compound’s stability and efficacy can be affected by factors such as pH and the presence of other chemicals .

Safety and Hazards

Methyl 10-undecynoate is harmful if swallowed or inhaled. It is very toxic to aquatic life with long-lasting effects . It is advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

Methyl 10-undecynoate has potential applications in the synthesis of renewable semi-crystalline polyesters and poly (ester-amide)s . It can also be used as a raw material for the preparation of silicone hollow nano/microstructures in water .

properties

IUPAC Name

methyl undec-10-ynoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h1H,4-11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFNJLOAXFOJGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70339157
Record name Methyl 10-undecynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70339157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2777-66-4
Record name Methyl 10-undecynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70339157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2777-66-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Methyl 10-undecynoate was prepared via the reaction of 10-undecynoic acid (Farchan) with diazomethane. The ester (1.6 g, 8 mmole) was hydroborated with catecholborane. The yield of the boronic acid was 1.7 g (87%); mp 48.5-50; mass spectrum, 316.9 (calcd. m/e316.1); NMR (CDCl3) 1.3 δ(broad s, 12H, alkane), 2.35 (broad envelope, 4H, --CH2CH=,--CH2CO2), 3.6 (s, 3H, --OCH3), 5.38 (d, 1H, --C=CHB, J=17 Hz), 6.4 (m, 1H, --CH=CHB).
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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